molecular formula C14H16N4O5 B13184602 1,2-cis-1-Hydroxy-2,7-diamino-mitosene

1,2-cis-1-Hydroxy-2,7-diamino-mitosene

Cat. No.: B13184602
M. Wt: 320.30 g/mol
InChI Key: XNHZZRIKMUCTHU-QTTZVWFDSA-N
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Preparation Methods

The synthesis of cis-1-Hydroxy-2,7-diamino Mitosene involves several steps. One common method includes the reaction of mitomycin C with specific reagents to introduce the hydroxyl and amino groups at the desired positions . The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .

Chemical Reactions Analysis

cis-1-Hydroxy-2,7-diamino Mitosene undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone forms .

Mechanism of Action

The mechanism of action of cis-1-Hydroxy-2,7-diamino Mitosene involves its interaction with DNA. The compound can form covalent bonds with DNA, leading to cross-linking and inhibition of DNA replication and transcription . This action is similar to that of mitomycin C, which also targets DNA and disrupts cellular processes. The molecular targets include specific nucleophilic sites on the DNA, and the pathways involved are primarily related to DNA damage response and repair .

Comparison with Similar Compounds

cis-1-Hydroxy-2,7-diamino Mitosene can be compared with other mitomycin derivatives, such as:

The uniqueness of cis-1-Hydroxy-2,7-diamino Mitosene lies in its specific functional groups and their positions, which influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C14H16N4O5

Molecular Weight

320.30 g/mol

IUPAC Name

[(2S,3S)-2,6-diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate

InChI

InChI=1S/C14H16N4O5/c1-4-8(16)13(21)7-5(3-23-14(17)22)9-12(20)6(15)2-18(9)10(7)11(4)19/h6,12,20H,2-3,15-16H2,1H3,(H2,17,22)/t6-,12-/m0/s1

InChI Key

XNHZZRIKMUCTHU-QTTZVWFDSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@@H]([C@@H](C3=C2COC(=O)N)O)N)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC(C(C3=C2COC(=O)N)O)N)N

Origin of Product

United States

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